- Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and UtilityAngewandte Chemie, 2013, 52(47), 12308-12312,
Cas no 5060-32-2 (Coenzyme A, S-hexanoate)

Coenzyme A, S-hexanoate structure
اسم المنتج:Coenzyme A, S-hexanoate
Coenzyme A, S-hexanoate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Coenzyme A, S-hexanoate
- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-hexanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-
- Hexanoyl-Coenzyme A
- n-Hexanoyl-CoA
- Hexanoyl-coenzyme A
- Hexanoyl- CoA
- Caproyl-CoA
- Caproyl coenzyme A
- Hexanethioic acid, S-ester with coenzyme A (8CI)
- Coenzyme A, hexanoate (6CI)
- Caproyl coenzyme A
- caproyl-CoA
- C27H46N7O17P3S
- Hexanoyl coenzyme A
- CHEBI:27540
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate
- LMFA07050328
- 9-{5-O-[{[{4-[(3-{[2-(Hexanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
- C27-H46-N7-O17-P3-S
- hexanoyl-coenzyme a; (Acyl-CoA); [M+H]+;
- S-hexanoyl-coenzyme-A
- Coenzyme A, hexanoyl-
- C05270
- S-hexanoyl-CoA
- S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) hexanethioate
- 3'-phosphoadenosine 5'-(3-{(3R)-3-hydroxy-4-[(3-{[2-(hexanoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
- caproyl-coenzyme A
- 5060-32-2
- Hexanoyl-CoA
- DTXSID40964834
- Q27103184
- n-hexanoyl-coenzyme A
- Hexanoyl CoA
- DB02563
- S-Hexanoyl-coenzym-A
- SCHEMBL60392
- n-hexanoyl-CoA
- Hexanethioic acid, S-ester with coenzyme A (8CI)
- NS00070446
- CVD-0019444
- S-{(9R,13R,15S)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} hexanethioate (non-preferred name)
- BDBM627980
-
- نواة داخلي: InChI=1S/C27H46N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,20-,21-,22+,26-/m1/s1
- مفتاح Inchi: OEXFMSFODMQEPE-HDRQGHTBSA-N
- ابتسامات: CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
حساب السمة
- نوعية دقيقة: 865.18837519g/mol
- النظائر كتلة واحدة: 865.18837519g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 9
- عدد مستقبلات الهيدروجين بوند: 22
- عدد الذرات الثقيلة: 55
- تدوير ملزمة العد: 24
- تعقيدات: 1450
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 5
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 389Ų
- إكسلوغ 3: -3.7
Coenzyme A, S-hexanoate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1R:Et3N, S:CH2Cl2, 0°C; 0.5 h, rt
1.2R:HCl, S:H2O
2.1S:Benzene, rt; 4 h, reflux
2.2R:NaOH, S:H2O
3.1S:PhMe, 48 h, rt
4.1S:H2O, S:THF, overnight, rt, pH 8.5
5.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7
5.2R:Cl3CCO2H, S:H2O
1.2R:HCl, S:H2O
2.1S:Benzene, rt; 4 h, reflux
2.2R:NaOH, S:H2O
3.1S:PhMe, 48 h, rt
4.1S:H2O, S:THF, overnight, rt, pH 8.5
5.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7
5.2R:Cl3CCO2H, S:H2O
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
المراجع
- Harnessing the Chemical Activation Inherent to Carrier Protein-Bound Thioesters for the Characterization of Lipopeptide Fatty Acid Tailoring EnzymesJournal of the American Chemical Society, 2008, 130(8), 2656-2666,
طريقة الإنتاج 3
رد فعل الشرط
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
2.1R:S:H2O, overnight, 37°C, pH 7.5
2.1R:S:H2O, overnight, 37°C, pH 7.5
المراجع
- Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coliJournal of the American Chemical Society, 2011, 133(30), 11399-11401,
طريقة الإنتاج 4
رد فعل الشرط
1.1R:R:MgCl2, R:Glycerol, R:C:9013-18-7, S:H2O, 60 min, 25°C
1.2R:HCO2H
1.2R:HCO2H
المراجع
- Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender UnitJournal of Biological Chemistry, 2015, 290(45), 26994-27011,
طريقة الإنتاج 5
رد فعل الشرط
1.1R:MgCl2, R:C:9013-18-7, S:H2O, 30 min, 25°C, pH 8.0
1.2R:Cl3CCO2H, S:H2O, 25°C
1.2R:Cl3CCO2H, S:H2O, 25°C
المراجع
- A Three Enzyme Pathway for 2-Amino-3-hydroxycyclopent-2-enone Formation and Incorporation in Natural Product BiosynthesisJournal of the American Chemical Society, 2010, 132(18), 6402-6411,
طريقة الإنتاج 6
طريقة الإنتاج 7
طريقة الإنتاج 8
رد فعل الشرط
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
المراجع
- Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane AcceptorJournal of Natural Products, 2010, 73(2), 151-159,
طريقة الإنتاج 9
رد فعل الشرط
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
المراجع
- An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-DearoylpaclitaxelJournal of the American Chemical Society, 2009, 131(16), 5994-6002,
طريقة الإنتاج 10
Coenzyme A, S-hexanoate Raw materials
- Coenzyme A sodium salt hydrate
- trans-Hex-2-enoic acid
- 2-BROMOACETYL BROMIDE
- Coenzyme A Trilithium Salt
- Coenzyme A
Coenzyme A, S-hexanoate Preparation Products
Coenzyme A, S-hexanoate الوثائق ذات الصلة
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
5060-32-2 (Coenzyme A, S-hexanoate) منتجات ذات صلة
- 1264-52-4(Octanoyl Coenzyme A)
- 1763-10-6(Coenzyme A, S-hexadecanoate)
- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))
- 102029-73-2(Acetyl Coenzyme A trisodium)
- 108347-97-3(Succinyl Coenzyme A Sodium)
- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))
- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)
- 85-61-0(Coenzyme A)
- 97632-11-6(4-Methylvaleric Acid Methyl-d3 Ester)
- 879048-37-0(4,7-dichloro-1-(2-ethoxyphenyl)methyl-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one)
الموردين الموصى بهم
Changzhou Guanjia Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

BIOOKE MICROELECTRONICS CO.,LTD
عضو ذهبي
مورد الصين
مُحْضِر

Jinta Yudi Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Jincang Pharmaceutical (Shanghai) Co., LTD.
عضو ذهبي
مورد الصين
مُحْضِر

Henan Dongyan Pharmaceutical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
